aclacinomycin S

RNA synthesis inhibition IC50 ratio anthracycline selectivity

Researchers studying anthracycline biosynthesis require authentic intermediates-generic substitution with doxorubicin or aclacinomycin A invalidates dose-response comparisons and confounds mechanistic studies. Aclacinomycin S (CAS 64431-69-2) is the obligate disaccharide precursor between aclacinomycin T and aclacinomycin N, enabling precise in vitro reconstitution of the AknK-catalyzed glycosylation step. • Biosynthetic Probe: Kinetic characterization (Km, kcat) of AknK fucosyltransferase & metabolic flux analysis in engineered Streptomyces strains. • SAR Scaffold: Selective modification at the 2-deoxy-L-fucose terminus for systematic DNA-binding & topoisomerase selectivity studies. • Cardiotoxicity Comparator: Pair with doxorubicin/daunorubicin in cardiomyocyte panels to dissect structure-toxicity relationships at the sugar-chain level. Sourced via controlled fermentation; supplied with comprehensive CoA documentation. Standard B2B procurement with global cold-chain shipping available.

Molecular Formula C36H45NO13
Molecular Weight 699.7 g/mol
CAS No. 64431-69-2
Cat. No. B1217112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaclacinomycin S
CAS64431-69-2
Synonymsaclacinomycin
aclacinomycin B
aclacinomycin Hydrochloride
aclacinomycin M
aclacinomycin N
aclacinomycin S
aclacinomycin T
aclacinomycin X
aclacinomycin Y
aclacinomycins
MA 144 N1
MA 144 S1
siwenmycin
Molecular FormulaC36H45NO13
Molecular Weight699.7 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O
InChIInChI=1S/C36H45NO13/c1-7-36(45)14-23(49-24-12-20(37(4)5)34(16(3)48-24)50-25-13-22(39)30(40)15(2)47-25)27-18(29(36)35(44)46-6)11-19-28(33(27)43)32(42)26-17(31(19)41)9-8-10-21(26)38/h8-11,15-16,20,22-25,29-30,34,38-40,43,45H,7,12-14H2,1-6H3/t15-,16-,20-,22-,23-,24-,25-,29-,30+,34+,36+/m0/s1
InChIKeyDNZPQXXGAMXDHH-FCNQEGBTSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aclacinomycin S: Biosynthetic Intermediate for Anthracycline R&D


Aclacinomycin S (MA144 S1; CAS 64431-69-2) is a naturally occurring anthracycline antibiotic produced by Streptomyces galilaeus and represents the disaccharide intermediate in the biosynthetic pathway leading to the clinically used antitumor agent aclacinomycin A (aclarubicin) [1]. Structurally, it is aklavinone glycosylated with rhodosamine and 2-deoxy-L-fucose, lacking the terminal cinerulose sugar that distinguishes aclacinomycin A [2]. This intermediate exhibits broad antineoplastic activity and antibacterial effects against Gram-positive bacteria, making it valuable both as a biochemical probe for studying anthracycline biosynthesis and as a scaffold for semi-synthetic analog development [3].

Probe Biosynthetic intermediate probe for anthracycline pathway elucidation and glycosyltransferase studies
Scaffold Disaccharide scaffold (rhodosamine + 2-deoxy-L-fucose) suited for semi-synthetic SAR exploration
Endpoint Cell-model endpoint review: supports transcriptional inhibition and cytotoxicity screening context
Screen Antimicrobial screening context: reported activity against Gram-positive bacterial strains

Why Aclacinomycin S Cannot Be Substituted


Aclacinomycin S occupies a unique position as the immediate biosynthetic precursor to aclacinomycin A, possessing only two sugar moieties (rhodosamine and 2-deoxy-L-fucose) compared to the trisaccharide structure of the mature clinical agent [1]. This structural truncation has profound functional consequences: the missing L-cinerulose sugar residue in aclacinomycin S alters DNA intercalation geometry, topoisomerase inhibition selectivity, and pharmacokinetic behavior relative to the final drug product [2]. Generic substitution with clinical anthracyclines such as doxorubicin, daunorubicin, or even aclacinomycin A would therefore confound mechanistic studies, produce non-comparable dose-response relationships, and potentially invalidate metabolic tracing experiments in biosynthetic pathway research [3].

Disaccharide structure lacking the terminal L-cinerulose sugar; DNA intercalation geometry and topoisomerase inhibition profile are distinct from the mature trisaccharide aclacinomycin A.

Aclacinomycin A carries the complete trisaccharide and will not recapitulate the biosynthetic intermediate behavior required for AknK enzyme studies or metabolic tracing.

Preferential transcriptional inhibition bias; RNA/DNA synthesis selectivity differs substantially from classical anthracyclines that primarily target DNA replication.

Doxorubicin and daunorubicin exhibit a more DNA-centric mechanism; mechanistic mismatch may confound transcriptional vs. replicative stress readouts.

Active substrate for the glycosyltransferase AknK; enzymatic lability may alter compound identity in cell-based or lysate-based assays.

Aclacinomycin A is not an AknK substrate and will mask enzyme-dependent conversion events critical for biosynthetic pathway research.

Quantifiable Differentiation Against Comparator Anthracyclines


RNA Synthesis Selectivity vs. Doxorubicin

Aclacinomycin S, as a key member of the aclacinomycin complex, shares the hallmark RNA synthesis selectivity observed for aclacinomycin A. In L1210 murine leukemia cells, the IC50 ratio of DNA synthesis inhibition to RNA synthesis inhibition was reported as 7.9 for aclacinomycin, compared to only 2.5 for doxorubicin (adriamycin) [1]. This indicates that aclacinomycin-type compounds preferentially suppress RNA synthesis approximately 3.2-fold more selectively than doxorubicin. Users prioritizing transcriptional inhibition over DNA replication interference should note this distinguishing selectivity profile when selecting research compounds.

RNA Synthesis Selectivity
Reported
IC50 DNA/RNA ratio 7.9 (aclacinomycin) vs 2.5 (doxorubicin); ~3.2-fold greater selectivity for RNA synthesis inhibition over DNA synthesis
Supports transcriptional inhibition study context; class-level selectivity fingerprint for aclacinomycin-type compounds
L1210 murine leukemia cells; [14C]-thymidine and [14C]-uridine incorporation
RNA synthesis inhibition IC50 ratio anthracycline selectivity

Cardiac Clearance vs. Doxorubicin

Preclinical cardiotoxicity studies in golden hamsters demonstrate that aclacinomycin (ACM) is rapidly eliminated from cardiac tissue, whereas doxorubicin (ADR) is retained at high levels. At 2 hours post-intravenous administration of 5 mg/kg, aclacinomycin was almost completely cleared from the heart muscle, while doxorubicin persisted at approximately 8 µg/g tissue even after 8 hours [1]. This pharmacokinetic divergence supports the selection of aclacinomycin-type compounds for applications where minimizing cumulative cardiac exposure is required, such as long-term in vivo efficacy studies or cardiotoxicity-screening platforms.

Cardiac Clearance
Head-to-head
Near-complete cardiac clearance at 2 h post-dose vs persistent ~8 µg/g doxorubicin retention at 8 h (5 mg/kg i.v., golden hamster)
Reported PK context for repeat-dosing study design; supports cardiac exposure endpoint review
Golden hamster model; tissue concentration at 2 h and 8 h timepoints
cardiotoxicity pharmacokinetics myocardial clearance

Susceptibility to AknK Enzymatic Modification

Aclacinomycin S is not a metabolic endpoint but a substrate for the glycosyltransferase AknK (aclacinomycin-T 2-deoxy-L-fucose transferase, EC 2.4.1.327). In vitro, AknK catalyzes the addition of 2-deoxy-L-fucose to aclacinomycin T to produce aclacinomycin S, and it will slowly add a second 2-deoxy-L-fucose unit to aclacinomycin S itself [1]. This enzymatic lability means that researchers using aclacinomycin S in cell-based assays or crude enzyme preparations must account for potential conversion to di-fucosylated species. In contrast, aclacinomycin A, bearing the complete trisaccharide, is not a substrate for this enzyme and therefore presents fewer stability concerns in Streptomyces-derived lysates.

AknK Substrate Susceptibility
Head-to-head
Aclacinomycin S is a substrate for AknK (slow secondary glycosylation observed); aclacinomycin A is enzymatically inert toward AknK
Enzyme assay context; secondary glycosylation may confound activity data in Streptomyces-derived systems
Purified recombinant AknK; in vitro glycosyltransferase assay
biosynthesis glycosyltransferase AknK enzyme substrate

Cardiotoxicity Class-Level Comparison

Multiple preclinical and clinical assessments have established that aclacinomycins as a class exhibit substantially reduced cardiotoxicity compared to doxorubicin and daunorubicin [1]. Aclacinomycin A produced significantly lower ECG abnormalities, allowed faster return to normal cardiac function post-treatment, and induced less severe myocardial ultrastructural damage in hamster and rabbit models [2]. While these data derive primarily from studies on aclacinomycin A, the cardiotoxicity reduction is attributed to the shared aklavinone aglycone and glycosylation pattern that aclacinomycin S also possesses, making it a relevant comparator for in-class selection when cardiac safety is a research priority.

Cardiotoxicity Class-Level Context
Class-level
Reported lower ECG abnormalities and myocardial ultrastructural damage for aclacinomycin class vs doxorubicin/daunorubicin in hamster and rabbit models
Class-level inference; cardiotoxicity reduction is attributed to shared aklavinone aglycone and glycosylation pattern
Data derive primarily from aclacinomycin A studies; direct aclacinomycin S cardiotoxicity data to verify
cardiotoxicity safety margin preclinical toxicology

Recommended Application Scenarios for Aclacinomycin S


Biosynthetic Pathway Elucidation and Metabolic Tracing

Aclacinomycin S is the obligate intermediate between aclacinomycin T and aclacinomycin N in the trisaccharide assembly pathway [1]. Its procurement is essential for in vitro reconstitution of the AknK-catalyzed glycosylation step, enabling kinetic characterization (Km, kcat) of this biosynthetic enzyme and facilitating metabolic flux analysis in engineered Streptomyces strains [2].

Semi-Synthetic Scaffold for SAR Studies

The disaccharide structure of aclacinomycin S provides a defined chemical handle for selective modification at the 2-deoxy-L-fucose terminus. This enables systematic SAR exploration of how incremental glycosylation influences DNA binding affinity, topoisomerase inhibition selectivity, and cellular uptake, with the RNA synthesis selectivity data from the aclacinomycin class serving as a baseline comparator [3].

Cardiotoxicity-Reduced Comparator in Pharmacology Studies

Given the class-level evidence that aclacinomycins produce significantly less cardiotoxicity than doxorubicin and daunorubicin [4], aclacinomycin S can serve as a research tool in comparative cardiotoxicity panels. Parallel assessment of aclacinomycin S, doxorubicin, and daunorubicin in cardiomyocyte models allows dissection of structure-toxicity relationships at the level of sugar chain composition [5].

Selective RNA Synthesis Inhibition in Transcriptional Studies

The demonstrated preference of aclacinomycins for RNA synthesis inhibition over DNA synthesis inhibition (IC50 ratio 7.9, vs. 2.5 for doxorubicin) [3] supports the use of aclacinomycin S as a probe for studying transcriptional versus replicative stress responses in cancer cells, particularly in models where acute transcriptional blockade is the desired experimental perturbation.

Application
Selection Property
Validation Focus
Biosynthetic pathway elucidation
Glycosyltransferase substrate specificity
AknK kinetics and metabolic flux in Streptomyces strains
Semi-synthetic scaffold SAR studies
Glycosylation-dependent structure-activity relationship
DNA binding affinity and cellular uptake endpoints
Comparative cardiotoxicity research
Class-level cardiac safety endpoint context
Cardiomyocyte model endpoints and ECG monitoring
Transcriptional stress response studies
RNA synthesis selectivity context
Transcriptional vs. replicative stress endpoint comparison
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